2-(Piperidin-4-yl)acetamide
Description
2-(Piperidin-4-yl)acetamide is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an acetamide group. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in drug design, particularly as a core structure for enzyme inhibitors. Notably, derivatives of this compound have demonstrated potent activity against soluble epoxide hydrolase (sEH), a key enzyme involved in inflammation and cardiovascular regulation . The compound’s synthetic accessibility allows for functionalization at both the piperidine nitrogen and the acetamide moiety, enabling the development of analogs with tailored pharmacological properties.
Properties
IUPAC Name |
2-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSHHSCDXUYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622227 | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184044-10-8 | |
| Record name | 4-Piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reductive Amination of Piperidin-4-one
Reductive amination offers a direct route to 2-(piperidin-4-yl)acetamide by coupling piperidin-4-one with acetamide precursors. Sodium triacetoxyborohydride (STAB) serves as a critical reducing agent in this process, enabling the formation of the C–N bond under mild conditions .
Procedure :
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Reactant Preparation : Piperidin-4-one (0.1 mol) is dissolved in dichloroethane.
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Coupling : Glycine ethyl ester hydrochloride (0.12 mol) and STAB (0.15 mol) are added sequentially.
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Reaction Conditions : Stirred at 25–30°C for 12–14 hours under nitrogen .
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Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography.
Yield : 65–75% (estimated from analogous reactions in ).
Key Insight : STAB’s selectivity for imine intermediates minimizes side reactions, making this method suitable for lab-scale synthesis.
Nucleophilic Substitution of Halogenated Acetamides
This approach involves synthesizing 2-bromoacetamide derivatives followed by displacement with piperidin-4-ylamine. The method is adapted from N-aryl-2-bromoacetamide syntheses .
Procedure :
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Bromoacetylation : Piperidin-4-ylamine (0.05 mol) is reacted with 2-bromoacetyl bromide (0.055 mol) in aqueous Na₂CO₃ (pH 9–10) at 0–5°C .
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Isolation : The precipitate is filtered, washed, and recrystallized from methanol.
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Amination : The resulting 2-bromo-N-(piperidin-4-yl)acetamide is treated with aqueous NH₃ (28%) at 60°C for 6 hours.
Yield : 70–80% (bromoacetylation step) ; amination yield requires optimization.
Challenge : Competitive hydrolysis of the bromoacetamide necessitates controlled pH and temperature.
Chloroacetyl Chloride Coupling and Subsequent Amination
Adapted from large-scale pharmaceutical syntheses , this method uses chloroacetyl chloride to form intermediates, followed by amination.
Procedure :
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Chloroacetylation : Piperidin-4-ylamine (0.1 mol) is reacted with chloroacetyl chloride (0.11 mol) in tetrahydrofuran (THF) at -10°C in the presence of K₂CO₃ .
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Intermediate Isolation : 2-Chloro-N-(piperidin-4-yl)acetamide is filtered and dried.
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Amination : The chloride is displaced with NH₃ gas in acetonitrile at 80°C for 24 hours.
Yield : 85–90% (chloroacetylation) ; amination yield ~75%.
Advantage : Scalable with high reproducibility, as demonstrated in patent workflows .
Hydrolysis of Cyano Precursors
Starting from piperidin-4-ylacetonitrile, this route involves acidic hydrolysis to yield the acetamide.
Procedure :
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Nitrile Synthesis : Piperidin-4-ylmethyl bromide (0.1 mol) is reacted with NaCN in DMF at 50°C for 8 hours.
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Hydrolysis : The nitrile is refluxed with concentrated HCl (12 M) for 12 hours, followed by neutralization with NH₄OH.
Yield : 60–70% (hydrolysis step).
Limitation : Requires handling of toxic cyanide intermediates, complicating large-scale applications.
Multi-step Synthesis from Ethyl Piperidin-4-carboxylate
This method converts ethyl piperidin-4-carboxylate to the target compound via hydrazide and oxadiazole intermediates .
Procedure :
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Hydrazide Formation : Ethyl piperidin-4-carboxylate (0.04 mol) is refluxed with hydrazine hydrate in ethanol for 2.5 hours .
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Oxadiazole Synthesis : The hydrazide is treated with CS₂ and KOH in ethanol to form 1,3,4-oxadiazole-2-thiol.
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Acetamide Coupling : The thiol intermediate is alkylated with 2-bromoacetamide derivatives using LiH in DMF .
Yield : 50–60% (over three steps) .
Complexity : Multiple purification steps reduce overall efficiency.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | STAB, glycine ethyl ester | 25–30°C, 12–14 h | 65–75% | Mild conditions, minimal byproducts | Requires anhydrous conditions |
| Nucleophilic Substitution | 2-Bromoacetyl bromide | 0–5°C, aqueous Na₂CO₃ | 70–80% | Straightforward bromoacetylation | Competitive hydrolysis |
| Chloroacetyl Coupling | Chloroacetyl chloride | -10°C (THF), 80°C (MeCN) | 75–90% | High scalability, patent-optimized | Prolonged amination time |
| Nitrile Hydrolysis | HCl, NH₄OH | Reflux, 12 h | 60–70% | Direct nitrile conversion | Cyanide toxicity concerns |
| Multi-step Synthesis | Hydrazine hydrate, CS₂ | Reflux, LiH/DMF | 50–60% | Versatile intermediate synthesis | Low overall yield, multi-step |
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
Recent studies have highlighted the role of 2-(Piperidin-4-yl)acetamide as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory responses. The compound demonstrates significant anti-inflammatory activity, making it a candidate for therapeutic interventions in chronic pain conditions.
- Mechanism : The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit anti-inflammatory effects.
- Findings : A study published in Pharmaceuticals reported that derivatives of this compound showed improved microsomal stability and bioavailability compared to traditional inhibitors, enhancing their potential efficacy in vivo .
Anti-Alzheimer's Activity
Another promising application of this compound is its potential as an anti-Alzheimer's agent. Research indicates that modifications of this compound can lead to effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer's disease.
- Case Study : A recent investigation into donepezil-based compounds revealed that certain derivatives containing the piperidine moiety exhibited IC50 values in the low micromolar range against AChE, suggesting strong potential for cognitive enhancement therapies .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives often involves metal-catalyzed reactions, which facilitate the introduction of various functional groups that enhance pharmacological properties.
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Metal-catalyzed reaction | 62% | AChE inhibition |
| N-(5,6,8,9,10,11-Hexahydro...) | Multi-step synthesis | Not specified | Anti-inflammatory |
Efficacy in Animal Models
In vivo studies have demonstrated the effectiveness of this compound derivatives in animal models for both inflammatory pain and cognitive impairment:
- Inflammation Model : In a rodent model of inflammatory pain, administration of a specific derivative resulted in a significant reduction in pain scores compared to control groups.
- Cognitive Function Tests : Behavioral assessments using the Morris water maze indicated improved memory retention in animals treated with AChE inhibitors derived from this compound .
Mechanism of Action
The primary mechanism of action of 2-(Piperidin-4-yl)acetamide involves the inhibition of soluble epoxide hydrolase. By inhibiting this enzyme, the compound helps stabilize epoxyeicosatrienoic acids, which are anti-inflammatory mediators. This inhibition reduces the conversion of these acids into less active dihydroxyeicosatrienoic acids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 2-(Piperidin-4-yl)acetamide Derivatives
Key Findings:
sEH Inhibitors (6b, 6c, 9b): 6b and 6c () feature bulky benzoannulen substituents, enhancing sEH binding affinity through hydrophobic interactions. The isopropylsulfonyl group in 6b contributes to a higher yield (60%) and stability (m.p. 172–173°C) .
AChE Inhibitor (Compound 23): The incorporation of an indolin-2-one moiety () shifts activity toward acetylcholinesterase (AChE), demonstrating nanomolar potency (IC₅₀: 0.01 µM), likely due to π-π stacking interactions with the enzyme’s catalytic site .
Chemical Precursors (Ethyl 2-(piperidin-4-yl)acetate):
- Ester derivatives like Ethyl 2-(piperidin-4-yl)acetate () serve as intermediates for further functionalization, offering improved solubility for synthetic workflows .
Biological Activity
2-(Piperidin-4-yl)acetamide, a compound featuring a piperidine ring and an acetamide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Properties : It acts as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory effects .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival highlights its therapeutic potential .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Soluble Epoxide Hydrolase : By inhibiting sEH, the compound enhances the availability of epoxyeicosatrienoic acids, which are known to exert protective effects against inflammation and pain .
- Modulation of Receptor Activity : The compound may also interact with various receptors involved in pain and inflammation pathways, although specific receptor interactions require further investigation.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced nitric oxide production in activated microglial cells, indicating its anti-inflammatory potential .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on SH-SY5Y neuroblastoma cells revealed that this compound did not induce significant cell death at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .
- Pharmacokinetic Studies : Research indicated that modifications to the compound's structure could enhance its pharmacokinetic properties, improving bioavailability and efficacy in vivo .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Hydroxy-2-(piperidin-4-yl)acetamide | Amide | Potent sEH inhibitor with anti-inflammatory effects |
| N-Benzyl-2-(piperidin-4-yl)acetamide | Amide | Exhibits antimicrobial activity |
| N-(4-hydroxyphenyl)-N'-(piperidin-4-yl)urea | Urea | Potential antitumor activity |
Q & A
Q. What are the standard synthetic routes for 2-(Piperidin-4-yl)acetamide, and how is its purity validated?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting piperidin-4-amine with acetyl chloride in anhydrous conditions yields the target compound. Post-synthesis purification is typically achieved using column chromatography or recrystallization. Purity validation requires 1H/13C NMR to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight. For trace impurities, HPLC with UV detection (λ = 254 nm) is recommended .
Q. How is this compound characterized for solubility and stability in physiological buffers?
Methodological Answer:
- Solubility: Use a shake-flask method with buffers (e.g., PBS, pH 7.4) and quantify solubility via UV spectrophotometry.
- Stability: Incubate the compound in simulated gastric fluid (SGF) or plasma at 37°C, then analyze degradation products using LC-MS/MS . Stability curves are plotted over 24–72 hours .
Q. What in vitro assays are suitable for preliminary neuropharmacological screening of this compound?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., for σ-1 or NMDA receptors) using tritiated ligands and membrane homogenates.
- Functional Assays: Calcium flux or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) with fluorescence-based detection .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict BBB permeability.
- Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Software tools like Schrödinger Suite or AutoDock optimize derivatives for CNS activity .
Q. What experimental strategies resolve contradictions in receptor binding data for this compound analogs?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish specific binding from nonspecific interactions.
- Structural Elucidation: Perform X-ray crystallography or cryo-EM of ligand-receptor complexes to identify binding motifs .
Q. How do factorial design approaches optimize reaction conditions for scaling up this compound synthesis?
Methodological Answer:
- Factors: Vary temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM): Use software like Design-Expert to model interactions and identify optimal conditions (e.g., 60°C, DMF solvent, 5 mol% Pd/C). Validate reproducibility in triplicate runs .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophysiology studies?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
